molecular formula C25H22FN3O2 B2733326 1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1029724-89-7

1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Cat. No.: B2733326
CAS No.: 1029724-89-7
M. Wt: 415.468
InChI Key: AIUAKWFDJJLTQI-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a useful research compound. Its molecular formula is C25H22FN3O2 and its molecular weight is 415.468. The purity is usually 95%.
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Scientific Research Applications

Environmental Exposure and Toxicity Studies

  • Studies on phenoxyherbicides and chlorophenols , like those used in New Zealand, have explored associations between exposure and the risk of soft tissue sarcoma. Although further research is needed to conclusively determine the risk, these studies contribute to understanding the environmental and health impacts of similar chemical compounds (Smith et al., 1984).

Pharmacokinetics and Metabolic Pathways

  • Research on HIV-1 protease inhibitors demonstrates the complex metabolic pathways and urinary excretion profiles of chemically complex piperidine derivatives. These studies are crucial for developing effective therapeutic agents and understanding their metabolism and disposition in the human body (Balani et al., 1995).

Toxicological Analysis and Forensics

  • Toxicological analysis and the identification of new psychoactive substances (NPS) in complex cases underline the importance of analytical techniques to detect and characterize piperidine-related compounds. These capabilities are vital for public health and legal investigations (Ameline et al., 2019).

Environmental Health and Safety

  • Studies examining the exposure to organophosphorus and pyrethroid pesticides among children highlight the need for understanding the environmental presence and health effects of various chemical compounds, including those structurally related to chlorophenols and piperidines (Babina et al., 2012).

Pharmacological Research

  • Investigation into cannabinoids and their receptor antagonists involves complex molecules, some of which include piperidine structures. These studies are crucial for developing new drugs with specific receptor targets, providing insights into pharmacodynamics and pharmacokinetics (Miao et al., 2012).

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-16-7-12-21-20(15-16)22(29-24(30)18-8-10-19(26)11-9-18)23(28-21)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15,28H,13-14H2,1H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUAKWFDJJLTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.